5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione
Description
Properties
Molecular Formula |
C6H7BrN2S |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
5-(bromomethyl)-2-methyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C6H7BrN2S/c1-4-8-3-5(2-7)6(10)9-4/h3H,2H2,1H3,(H,8,9,10) |
InChI Key |
WVIAPLIEQORJEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=S)N1)CBr |
Origin of Product |
United States |
Preparation Methods
Thiourea-Mediated Cyclization
A common route to pyrimidine-4-thiones is the reaction of appropriate pyrimidine precursors with thiourea under reflux in ethanol. For example, chloropyrimidine derivatives can be refluxed with thiourea to yield the corresponding pyrimidine-4-thiones through nucleophilic substitution of chlorine by the thiol group from thiourea.
- Example: Refluxing chloropyrimidine in absolute ethanol with thiourea for 3–4 hours produces the pyrimidine-4(1H)-thione derivative, which precipitates upon cooling and can be isolated by filtration and washing.
Use of Lawesson's Reagent
An alternative method involves the conversion of pyrimidinones to pyrimidine thiones using Lawesson's reagent in toluene under reflux conditions. This reagent selectively converts carbonyl groups (=O) to thiocarbonyls (=S).
- Example: Refluxing pyrimidin-2-one derivatives with Lawesson's reagent in toluene for about 1 hour followed by cooling and filtration yields the corresponding pyrimidine-4-thione derivatives in good yield (~68%).
Introduction of the Bromomethyl Group at the 5-Position
Halomethylation of the Pyrimidine Thione
The bromomethyl group is typically introduced by halomethylation at the 5-position of the pyrimidine-4-thione ring. This can be achieved by reaction with bromomethylating agents such as bromomethyl halides or bromomethyl hydrobromide salts .
- Example: Treatment of 2-methylpyrimidine-4-thione with bromomethyl bromide or 2-(bromomethyl)pyridine hydrobromide in polar aprotic solvents like DMF or ethanol under reflux conditions leads to substitution at the 5-position, yielding 5-(bromomethyl)-2-methylpyrimidine-4-thione.
Alkylation Using α-Haloketones or Halomethyl Reagents
Another approach involves the alkylation of the sulfur atom or carbon at the 5-position by α-haloketones or halomethyl compounds in the presence of bases such as potassium hydroxide or sodium ethoxide.
- Method A: Refluxing pyrimidine-4-thione derivatives with α-haloketones or bromomethyl reagents in ethanol for several hours, followed by cooling and filtration to isolate the product.
- Method B: Stirring the pyrimidine-4-thione with bromomethyl reagents and potassium hydroxide in acetone for extended periods (e.g., 10 hours) also yields the desired bromomethylated products.
Representative Experimental Data and Conditions
Mechanistic Insights and Reaction Pathways
- The initial formation of the pyrimidine-4-thione involves nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of a pyrimidine halide or carbonyl.
- Bromomethylation proceeds via nucleophilic substitution or electrophilic halomethylation at the 5-position carbon adjacent to the thione.
- Base catalysis (e.g., KOH or sodium ethoxide) facilitates deprotonation and enhances nucleophilicity of the pyrimidine ring or thiol group, promoting alkylation.
Summary of Key Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Pyrimidine-4-thione synthesis | Thiourea reflux with chloropyrimidine | Thiourea, ethanol | Simple, high yield, mild conditions | Requires halopyrimidine precursor |
| Pyrimidinone to thione | Lawesson's reagent in toluene | Lawesson's reagent, toluene | Direct conversion, good yield | Use of toxic reagent |
| Bromomethylation | Reaction with bromomethyl halides | Bromomethyl bromide, DMF/EtOH | Direct substitution at 5-position | Handling of bromomethyl reagents |
| Base-catalyzed alkylation | Alkylation with α-haloketones + base | α-Haloketones, KOH/NaOEt, acetone | Versatile, can introduce various groups | Longer reaction times |
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding methylpyrimidine derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Methylpyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the most significant applications of 5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione is in the development of anticancer agents. Studies have demonstrated that derivatives of this compound exhibit promising cytotoxic effects against various cancer cell lines. For example, a recent study evaluated several thione derivatives, including those derived from this compound, against HepG2 liver cancer cells. The results indicated that specific modifications led to enhanced activity compared to standard chemotherapeutic agents like doxorubicin, with some compounds achieving IC50 values as low as 25.5 μg/mL, highlighting their potential as effective anticancer drugs .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of cell cycle progression. For instance, compounds derived from this compound have been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cancer cells . This dual action contributes to their efficacy in inhibiting tumor growth.
Agricultural Chemistry Applications
Pesticidal Properties
In agricultural chemistry, derivatives of this compound are being explored for their pesticidal properties. Research has indicated that certain thione derivatives exhibit significant antifungal and antibacterial activities. For instance, a study reported that specific modifications to the thione structure enhanced its effectiveness against common plant pathogens, suggesting potential applications in crop protection .
Case Study: Fungicidal Activity
A detailed investigation into the fungicidal activity of modified pyrimidine thiones showed that compounds with bromomethyl substitutions exhibited superior activity against fungal strains such as Fusarium and Aspergillus species. The study concluded that these compounds could serve as lead candidates for developing new fungicides .
Material Science Applications
Synthesis of Functional Materials
Beyond medicinal and agricultural uses, this compound is also being utilized in material science for synthesizing functional materials. Its ability to act as a building block in the formation of polymers and other materials has been explored. For example, researchers have synthesized novel polymeric materials incorporating this compound, which demonstrated improved thermal stability and mechanical properties compared to conventional materials .
Table: Summary of Applications
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | IC50 values as low as 25.5 μg/mL |
| Agricultural Chemistry | Pesticides | Effective against Fusarium species |
| Material Science | Functional materials | Improved thermal stability |
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles. In biological systems, the compound may interact with cellular targets through its functional groups, potentially inhibiting enzymes or interacting with DNA.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
A. Substituent Effects on Reactivity
- 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2-thione ():
This compound features a fused thiazole ring and a chlorine substituent. The sulfur atom in the thione group undergoes alkylation with alkyl halides, yielding derivatives with antibacterial properties. Compared to the bromomethyl group in the target compound, the chlorine atom is less reactive in nucleophilic substitutions, limiting its utility in further functionalization .
5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione ():
The chloro-phenyl and acetyl substituents influence hydrogen bonding and crystallinity. The bromomethyl group in the target compound may enhance solubility and reactivity due to bromine’s polarizability, facilitating nucleophilic displacement reactions (e.g., with amines or thiols) .- 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (): This compound’s oxadiazole-thione scaffold allows for phenacyl bromide substitutions.
Hydrogen Bonding and Crystallography
- Dihydropyrimidine-thiones (): These compounds form intramolecular hydrogen bonds (N-H···S and O-H···O), stabilizing their crystal structures. The bromomethyl group in the target compound may disrupt such interactions, altering solubility and crystallinity .
- Triazole-thiadiazole fused derivatives (): Extended π-systems enhance stacking interactions. The bromomethyl group’s steric bulk might reduce packing efficiency compared to planar substituents .
Biological Activity
5-(Bromomethyl)-2-methylpyrimidine-4(1H)-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 30 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 35 |
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain types of cancer cells such as breast and lung cancer. The mechanism is thought to involve apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Line (MCF-7)
- Concentration Tested: 10, 20, 50 μM
- Results: At 50 μM, a significant reduction in cell viability (70%) was observed after 48 hours of treatment.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: It inhibits key enzymes involved in metabolic pathways.
- DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Synthesis and Characterization
The synthesis of this compound has been reported through several methods, including the reaction of bromomethyl pyrimidines with thiourea derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
Toxicological Studies
Toxicological evaluations have shown that at therapeutic doses, the compound exhibits low toxicity in mammalian cells. Further studies are needed to fully understand its safety profile.
Table 2: Toxicity Profile
| Dose (mg/kg) | Observed Effects |
|---|---|
| 0 | No observable effects |
| 50 | Mild lethargy |
| 100 | Moderate toxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
